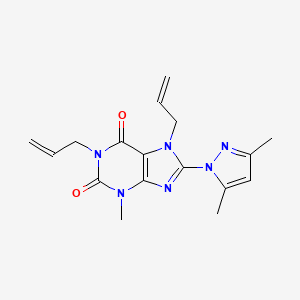![molecular formula C12H17ClIN3OSi B2932379 5-chloro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[4,3-b]pyridine CAS No. 2170597-67-6](/img/structure/B2932379.png)
5-chloro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[4,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-chloro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[4,3-b]pyridine” is a chemical compound with the linear formula C12H17CLIN3OSi . It is a member of the pyrazolopyridine family .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolopyridine core, which is a bicyclic system containing a pyrazole ring fused with a pyridine ring . It also contains a trimethylsilyl group attached via an ethoxy linker .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazolopyridines and Related Compounds
Researchers have developed methods for synthesizing new pyrazolopyridines, pyrazolothienopyridines, and other related compounds. These syntheses involve reactions with methyl iodide, chloroacetonitrile, and other reagents to yield a variety of derivatives. Such compounds are of interest due to their potential applications in developing new materials and pharmaceuticals (Ghattas, Khodairy, Abdrahman, & Younes, 2003).
Characterization and Structural Analysis
Further studies have characterized the structure and properties of pyrazolo[3,4-b]pyridines. This includes NMR solution studies and X-ray diffraction, which provide insights into the preferred tautomeric structures in solution and crystalline states. Such detailed structural analyses are crucial for understanding the chemical behavior and potential applications of these compounds in various domains (Quiroga, Cruz, Insuasty, Nogueras, Sánchez, Cobo, & Low, 1999).
Nitrogen-Containing Polycyclic Delta-Lactones
Innovative one-pot synthesis techniques have been developed for creating nitrogen-containing polycyclic delta-lactones by double nucleophilic addition of bis(trimethylsilyl)ketene acetals to pyridines. This showcases the versatility of pyridine derivatives in synthesizing complex organic molecules, which can have implications in the synthesis of biologically active compounds or materials with unique properties (Rudler, Denise, Parlier, & Daran, 2002).
Corrosion Inhibition
Research into the synthesis of pyrazolo[3,4-b]pyridines has also explored their potential as corrosion inhibitors for mild steel in acidic environments. This application is significant for industries where corrosion resistance is critical, demonstrating the potential for such compounds in industrial applications (Dandia, Gupta, Singh, & Quraishi, 2013).
Coordination to Iron in Proteins
Studies have also investigated the coordination of similar compounds to iron in proteins, providing insights into the mimicry of histidine and lysine coordination. This research contributes to our understanding of protein structures and functions, potentially influencing drug design and biochemical research (Huff, Chang, Cooper, Smith, & Dawson, 1993).
Transformation of Pyrimidine Rings
Novel methods for transforming pyrimidine rings into pyrazolo[1,5-a]pyrimidine derivatives have been developed, showcasing the chemical flexibility of pyrazolopyridine derivatives. This transformation contributes to heterocyclic chemistry and the synthesis of compounds with potential pharmacological activities (Danagulyan, Tadevosyan, Tamazyan, & Panosyan, 2006).
Eigenschaften
IUPAC Name |
2-[(5-chloro-3-iodopyrazolo[4,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClIN3OSi/c1-19(2,3)7-6-18-8-17-9-4-5-10(13)15-11(9)12(14)16-17/h4-5H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGWKWNCYHLSTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=C(C(=N1)I)N=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClIN3OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide](/img/structure/B2932297.png)

![N-{3-[1-(phenylsulfonyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2932300.png)
![1-Tert-butyl 2-methyl 4-chloro-1H-pyrrolo[3,2-C]pyridine-1,2-dicarboxylate](/img/structure/B2932301.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2932302.png)

![4-[5-(2-chloro-6-ethoxyquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2932305.png)
![2-Fluoro-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2932308.png)





![N-(4-acetylphenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2932317.png)